1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride
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Overview
Description
1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a tert-butylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride typically involves a multi-step process. One common method is the Betti reaction, which involves the condensation of 2-naphthol, an aldehyde, and a secondary amine. The reaction is carried out under solvent-free conditions or in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different substituents .
Scientific Research Applications
1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a β2-adrenergic receptor antagonist.
Mechanism of Action
The mechanism of action of 1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride involves its interaction with molecular targets, such as the β2-adrenergic receptor. By blocking this receptor, the compound inhibits downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This results in various physiological effects, such as reduced heart rate and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective β-adrenergic receptor antagonist used to treat hypertension and anxiety.
Atenolol: A selective β1-adrenergic receptor antagonist used to treat cardiovascular diseases.
Metoprolol: Another selective β1-adrenergic receptor antagonist with similar applications to atenolol.
Uniqueness
1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to selectively block the β2-adrenergic receptor makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
92651-66-6 |
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Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-[(tert-butylamino)methyl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C15H19NO.ClH/c1-15(2,3)16-10-13-12-7-5-4-6-11(12)8-9-14(13)17;/h4-9,16-17H,10H2,1-3H3;1H |
InChI Key |
FSCYEUHVVGVWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl |
Origin of Product |
United States |
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